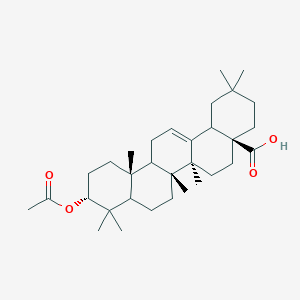

Oleanolic acid acetate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C32H50O4 |

|---|---|

Molekulargewicht |

498.7 g/mol |

IUPAC-Name |

(4aS,6aS,6bR,10R,12aR)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(6)23(28(25,4)5)11-14-31(8)24(29)10-9-21-22-19-27(2,3)15-17-32(22,26(34)35)18-16-30(21,31)7/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22?,23?,24?,25-,29+,30-,31-,32+/m1/s1 |

InChI-Schlüssel |

RIXNFYQZWDGQAE-JMGFFJFSSA-N |

Isomerische SMILES |

CC(=O)O[C@@H]1CC[C@]2(C(C1(C)C)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)C)C |

Kanonische SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |

Herkunft des Produkts |

United States |

Biosynthesis and Natural Occurrence of Oleanolic Acid Precursor to Oleanolic Acid Acetate

Elucidation of the Mevalonate (B85504) Pathway in Oleanolic Acid Biosynthesis

The journey to oleanolic acid begins in the cytoplasm and endoplasmic reticulum of the plant cell via the mevalonate (MVA) pathway. nih.gov This pathway constructs the fundamental C5 units that are the building blocks of all terpenoids. univ-tours.fr

The MVA pathway synthesizes two key five-carbon (C5) isoprenoid precursors: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). univ-tours.frresearchgate.net Through a series of condensation reactions, these C5 units are assembled into larger molecules. Specifically, two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, are joined in a "tail-to-tail" fashion to form the C30 hydrocarbon, squalene (B77637). nih.govbioscientifica.com

This linear squalene molecule is then activated by an epoxidation reaction, converting it to (3S)-2,3-oxidosqualene. mdpi.comresearchgate.net This epoxide is the pivotal precursor for the cyclization process that generates the multicyclic backbone of triterpenoids. mdpi.comnih.gov The cyclization of 2,3-oxidosqualene (B107256) is a remarkable enzymatic feat that establishes the complex carbon framework in a single transformation. bohrium.com The formation of β-amyrin, the direct precursor to oleanolic acid, occurs through a specific chair-chair-chair-boat transition state during the cyclization of 2,3-oxidosqualene. mdpi.comportlandpress.comnih.gov

The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. researchgate.netresearchgate.net These enzymes are responsible for directing the cyclization cascade to form specific triterpene skeletons. researchgate.net The enzyme that specifically produces β-amyrin is β-amyrin synthase (bAS). frontiersin.orgebi.ac.uk

Different OSCs can produce a variety of triterpene scaffolds from the same 2,3-oxidosqualene precursor. For example, in addition to β-amyrin synthase, other OSCs like α-amyrin synthase and lupeol (B1675499) synthase produce α-amyrin and lupeol, respectively, which are isomers of β-amyrin and precursors to other triterpenoids. researchgate.net Some plants possess multifunctional OSCs capable of producing a mixture of these triterpenes. uq.edu.au The specificity of the OSC is therefore a key determinant in the type of triterpenoid (B12794562) a plant produces.

Table 1: Examples of Oxidosqualene Cyclases and Their Products

| Enzyme Name | Abbreviation | Typical Product(s) | Plant Source Example |

|---|---|---|---|

| β-Amyrin Synthase | bAS | β-Amyrin | Olea europaea (Olive) nih.gov |

| α-Amyrin Synthase | αAS | α-Amyrin | Olea europaea (Olive) nih.gov |

| Lupeol Synthase | LuS | Lupeol | Malus domestica (Apple) uq.edu.au |

Isoprenoid Precursor Formation and Squalene Cyclization

Enzymatic Conversion of β-Amyrin to Oleanolic Acid

Once the β-amyrin skeleton is formed, it undergoes a series of oxidative modifications to become oleanolic acid. This transformation is primarily mediated by a specific family of enzymes. frontiersin.org

The conversion of β-amyrin to oleanolic acid is catalyzed by cytochrome P450 monooxygenases (P450s), particularly those belonging to the CYP716A subfamily. nih.govmdpi.com These enzymes are multifunctional C-28 oxidases, meaning they perform a sequential, three-step oxidation of the methyl group at the C-28 position of the β-amyrin backbone. nih.govjspb.jpoup.com This process is a common feature in the biosynthesis of oleanolic acid, ursolic acid, and betulinic acid in various plants. nih.gov

Numerous CYP716A enzymes have been identified and characterized in different plant species, confirming their central role in triterpenoid biosynthesis. oup.comoup.comnih.gov For instance, CYP716A12 in Medicago truncatula and CYP716A52v2 in Panax ginseng have been proven to be β-amyrin 28-oxidases that produce oleanolic acid. oup.comnih.gov Similarly, enzymes like CYP716A233 and CYP716A432 from the Arjuna tree also catalyze this C-28 oxidation. nih.govresearchgate.net

The three-step oxidation at the C-28 position proceeds through two key intermediates. frontiersin.orgnih.gov

First Oxidation: The methyl group (-CH₃) on C-28 of β-amyrin is hydroxylated to form a primary alcohol, yielding the intermediate erythrodiol (B191199) (28-hydroxy-β-amyrin). frontiersin.orgnih.gov

Second Oxidation: The alcohol group of erythrodiol is further oxidized to an aldehyde, forming oleanolic aldehyde . frontiersin.orgnih.gov

Third Oxidation: The aldehyde group is oxidized to a carboxylic acid, completing the synthesis of oleanolic acid . frontiersin.orgnih.gov

The presence of these intermediates has been confirmed through heterologous expression studies, where the genes for β-amyrin synthase and a specific CYP716A enzyme are introduced into a host organism like yeast or Nicotiana benthamiana. nih.govresearchgate.net Analysis of the metabolites produced by these engineered organisms clearly shows the sequential appearance of erythrodiol, oleanolic aldehyde, and the final product, oleanolic acid. nih.govresearchgate.netitb.ac.id

Table 2: Key P450 Enzymes in Oleanolic Acid Biosynthesis

| Enzyme | Plant Source | Function |

|---|---|---|

| CYP716A12 | Medicago truncatula | Catalyzes the three-step oxidation of β-amyrin to oleanolic acid. oup.comresearchgate.net |

| CYP716A52v2 | Panax ginseng | A β-amyrin 28-oxidase that converts β-amyrin into oleanolic acid. nih.gov |

| CYP716A175 | Malus domestica | A multifunctional C-28 oxidase of β-amyrin, α-amyrin, and lupeol. uq.edu.au |

| CYP716A233 | Terminalia arjuna | Catalyzes C-28 oxidation of β-amyrin/erythrodiol to produce oleanolic acid. nih.govresearchgate.net |

Function of Cytochrome P450 Monooxygenases (CYP716A Subfamily)

Plant Sources and Isolation Strategies for Oleanolic Acid

Oleanolic acid is present in at least 1,600 plant species, often found in the leaves, fruits, and bark. researchgate.netnih.gov Its abundance makes these plants valuable natural sources for its extraction.

Notable plant sources include olive leaves and fruits (Olea europaea), which are a primary commercial source, marigold (Calendula officinalis), and various medicinal herbs like Lantana camara and Ligustrum lucidum. researchgate.netnih.govtaylorandfrancis.com The concentration of oleanolic acid can vary significantly depending on the plant variety, part of the plant, and even the maturity of the plant. mdpi.com For example, the oleanolic acid content in olive leaves can be substantial, making this agricultural by-product a valuable resource. taylorandfrancis.commdpi.com

The extraction and isolation of oleanolic acid from plant materials involve several strategies. Due to its poor solubility in water, organic solvents are typically used. nih.gov

Solvent Extraction: Conventional methods like heat-reflux, Soxhlet, and maceration use solvents such as ethanol (B145695), methanol (B129727), or chloroform (B151607) to extract the compound from dried and powdered plant material. nih.govgoogle.com The choice of solvent is critical, with performance often linked to polarity. nih.gov

Advanced Extraction: Modern techniques like microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) with CO₂ have been developed to improve efficiency and reduce the use of harsh solvents. google.comakjournals.com

Purification: After initial extraction, the crude extract undergoes purification. This often involves precipitation by cooling the solution or adding a non-solvent. google.com Further purification to achieve high purity involves techniques like recrystallization and chromatography, including modern methods like centrifugal partition chromatography (CPC). google.commdpi.com

Table 3: Selected Plant Sources and Reported Yields of Oleanolic Acid

| Plant Source | Plant Part | Extraction/Isolation Note | Reported Yield | Reference |

|---|---|---|---|---|

| Olea europaea (Olive) | Leaves | Varies by cultivar | Up to 3.45% (dry weight) | mdpi.com |

| Lantana camara | Roots | Microwave-Assisted Extraction | Up to 1.23% (dry weight) | akjournals.com |

| Lantana camara | Roots | Cold extraction & crystallization | 0.8% | google.com |

| Vitis vinifera (Grape) | Pomace | Solvent extraction | Not specified, but a known source | google.com |

Biosynthesis and Natural Occurrence of Oleanolic Acid

Oleanolic acid is a pentacyclic triterpenoid that is widely distributed throughout the plant kingdom. researchgate.netwikipedia.org It can be found in various parts of plants, including leaves, fruits, and bark. wikipedia.orgmdpi.commdpi.com The biosynthesis of oleanolic acid is a complex enzymatic process that begins with the cyclization of squalene. nih.govplos.org

The synthesis of oleanolic acid starts from the precursor 2,3-oxidosqualene. nih.gov An enzyme known as β-amyrin synthase facilitates the cyclization of 2,3-oxidosqualene to form β-amyrin. nih.govplos.org Following this, a series of oxidation reactions at the C-28 position, catalyzed by a cytochrome P450 enzyme (CYP716A subfamily), converts β-amyrin into erythrodiol and then oleanolic aldehyde, ultimately yielding oleanolic acid. nih.govplos.orgresearchgate.net

Occurrence in Vigna angularis (Azuki Bean) and Other Species

Oleanolic acid and its acetylated form, oleanolic acid acetate (B1210297), are notable constituents of the Azuki bean (Vigna angularis), a legume widely consumed and used in traditional medicine in Asia. mdpi.commdpi.comscispace.com Specifically, oleanolic acid acetate is considered a major triterpenoid compound found in the hull of the Azuki bean. mdpi.comscispace.com Studies have successfully isolated both oleanolic acid and this compound from Vigna angularis extracts. mdpi.comoup.com

Beyond the Azuki bean, oleanolic acid is ubiquitous in the plant kingdom. nih.gov It has been identified in a diverse range of plant species. Some notable examples include:

Olive Tree (Olea europaea) : Found in the leaves and fruit. wikipedia.orgmdpi.com

Garlic (Allium sativum) wikipedia.org

American Pokeweed (Phytolacca americana) wikipedia.org

Java Apple (Syzygium samarangense) wikipedia.org

Holy Basil (Ocimum tenuiflorum) wikipedia.org

Rosaceae family plants : Such as apples, pears, and peaches, where it is a predominant triterpene in the fruit peel. mdpi.com

The presence of oleanolic acid is not limited to these examples, as it is a common component of many medicinal herbs and dietary plants. oup.com

Extraction and Purification Techniques for Oleanolic Acid from Natural Sources

The recovery of oleanolic acid from plant materials involves various extraction and purification methodologies, ranging from traditional solvent-based methods to more modern techniques.

Conventional Extraction Methods

Conventional methods like maceration, heat reflux, and Soxhlet extraction are commonly employed. nih.gov These techniques operate by permeating the plant cells with a solvent to solubilize the desired compounds. nih.gov The choice of solvent is a critical factor, with ethanol being a preferred option due to its effectiveness and lower toxicity compared to solvents like methanol. nih.gov Aqueous ethanol has often been found to be more efficient than absolute ethanol for extracting triterpene acids. nih.gov Other organic solvents such as n-butanol, ethyl acetate, diethyl ether, and acetone (B3395972) are also used. mdpi.comnih.gov

A typical laboratory-scale extraction of oleanolic acid and its acetate from Vigna angularis involves pulverizing the dried plant material and extracting it with 95% ethanol at an elevated temperature (e.g., 70°C). mdpi.comoup.com This initial extract is then often subjected to further fractionation using solvents of varying polarity, such as ethyl acetate, to concentrate the triterpenoid compounds. oup.com

Modern Extraction Techniques

To enhance extraction efficiency and reduce solvent consumption and time, several modern techniques have been developed:

Microwave-Assisted Extraction (MAE) : This method uses microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process. nih.gov For instance, a high yield of oleanolic acid was obtained from Lantana camara roots using a mixture of chloroform and methanol with microwave power. nih.gov

Ultrasound-Assisted Extraction (UAE) : Also known as sonication, this technique utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher yields in shorter times. mdpi.commdpi.comhrpub.org

Supercritical Fluid Extraction (SFE) : This technique employs supercritical carbon dioxide, which has a polarity similar to hexane, to extract compounds. google.com It offers the advantage of yielding high-purity oleanolic acid after the evaporation of the CO2. google.com

Purification Techniques

Following extraction, the crude extract containing oleanolic acid and other compounds undergoes purification to isolate the target molecule. Common purification methods include:

Chromatography : This is a cornerstone of purification.

Column Chromatography : Silica (B1680970) gel column chromatography is frequently used, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on their polarity. oup.com

Flash Chromatography : A rapid form of preparative column chromatography that has been successfully used to isolate and purify oleanolic acid from olive leaf extracts, yielding high concentrations. mdpi.com

High-Performance Liquid Chromatography (HPLC) : Particularly with a photodiode-array detector (HPLC-DAD), is a widely used analytical technique for quantifying oleanolic acid. nih.gov Reversed-phase C18 columns are commonly employed. nih.gov

Thin-Layer Chromatography (TLC) : Used for monitoring the separation process and identifying fractions containing the desired compound. nih.gov

Recrystallization : This technique is used to obtain pure crystalline solids from a solution. For example, this compound has been purified from an ethyl acetate fraction by recrystallization. oup.comoup.com

Membrane Filtration : Techniques like micro-filtration and nanofiltration can be used to clarify extracts and separate molecules based on size. google.com

The combination of these extraction and purification steps allows for the isolation of highly purified oleanolic acid from its natural plant sources.

Data Tables

Table 1: Research Findings on Oleanolic Acid Extraction

| Plant Source | Extraction Method | Solvent(s) | Key Finding | Reference |

|---|---|---|---|---|

| Vigna angularis | Ethanol Extraction | 95% Ethanol | Effective for initial extraction of oleanolic acid and its acetate. | mdpi.comoup.com |

| Lantana camara (roots) | Microwave-Assisted Extraction (MAE) | Chloroform:Methanol (60:40) | Maximum yield of 1.23% (DW) was achieved. | nih.gov |

| Pomegranate Flowers | Ultrasound-Assisted Extraction (UAE) | Ethanol | Yielded 9.7 mg/g of oleanolic acid. | mdpi.com |

| Olive Tree Leaves | Flash Chromatography | Not specified | Resulted in a high yield of 10.9 mg/g of pure oleanolic acid. | mdpi.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Oleanolic acid |

| Squalene |

| 2,3-oxidosqualene |

| β-amyrin |

| Erythrodiol |

| Oleanolic aldehyde |

| Methanol |

| Ethanol |

| n-butanol |

| Ethyl acetate |

| Diethyl ether |

| Acetone |

| Chloroform |

Chemical Synthesis and Derivatization Strategies for Oleanolic Acid Acetate and Analogues

Semi-Synthesis of Oleanolic Acid Acetate (B1210297) from Oleanolic Acid

The semi-synthesis of oleanolic acid acetate from its natural precursor, oleanolic acid, is a fundamental transformation that often serves as a starting point for the creation of more complex derivatives. This process primarily involves the acetylation of the hydroxyl group at the C-3 position.

The acetylation of the C-3 hydroxyl group of oleanolic acid is a common and well-established chemical modification. mdpi.com This reaction is typically achieved through esterification using various acetylating agents.

Standard laboratory procedures often employ acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.govmdpi.com This method involves reacting oleanolic acid with acetic anhydride in dry pyridine, often at room temperature, to yield the 3-O-acetyl derivative. nih.govresearchgate.net An alternative approach involves refluxing oleanolic acid in acetic anhydride, which circumvents the use of the more toxic pyridine. researchgate.netresearchgate.net Another reported method for achieving this transformation is the reaction of oleanolic acid with acetic anhydride in a tetrahydrofuran (B95107) (THF) solution. tandfonline.com

In one study, the acetylation of oleanolic acid was carried out using acetic anhydride and pyridine at 25°C for 12 hours, resulting in a high yield of 3-acetyloleanolic acid (this compound). researchgate.net The success of the acetylation is confirmed by spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy, which shows the appearance of new absorption bands corresponding to the C=O of the acetate group and the disappearance of the hydroxyl group band. nih.gov

Table 1: Acetylation Methodologies for Oleanolic Acid

| Reagents | Conditions | Product | Yield | Reference |

| Acetic anhydride, Pyridine | 25°C, 12 hours | 3-acetyloleanolic acid | 87% | nih.gov |

| Acetic anhydride, Pyridine | Room temperature | 3-O-acetyl derivative | Not specified | researchgate.net |

| Acetic anhydride | Reflux | 3-O-acetyl derivative | Not specified | researchgate.netresearchgate.net |

| Acetic anhydride, THF | Not specified | 3-acetoxy-12-en-olean-28-oic acid | Not specified | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

The efficiency of the acetylation reaction can be influenced by several factors, including the choice of solvent, temperature, and reaction time. The goal is to maximize the yield of the desired product while minimizing side reactions and simplifying purification.

For instance, the use of pyridine as a catalyst and solvent at room temperature provides a controlled environment for the reaction, often leading to high yields. nih.gov The alternative of refluxing in acetic anhydride offers a pyridine-free option, which can be advantageous in terms of safety and environmental considerations. researchgate.netresearchgate.net The selection of the optimal method often depends on the scale of the reaction, the desired purity of the product, and the available laboratory resources. Research has demonstrated that these acetylation reactions can be both simple and economical, achieving very high efficiency in the synthesis of acetylated derivatives. mdpi.com

Acetylation Methodologies at the C-3 Hydroxyl Position

Design and Synthesis of Novel this compound Derivatives

The synthesis of novel derivatives of this compound aims to explore the structure-activity relationships and enhance the therapeutic potential of the parent compound. These modifications are strategically introduced at various positions on the oleanane (B1240867) skeleton.

The carboxyl group at the C-28 position is a prime target for derivatization, allowing for the introduction of a wide range of functional groups, including esters, amides, and glycosides. mdpi.com These modifications can significantly impact the compound's polarity, solubility, and biological activity. nih.gov

Esterification of the C-28 carboxyl group can be achieved by reacting this compound with various alcohols in the presence of a suitable catalyst. For example, methylation using iodomethane (B122720) has been reported. nih.gov Amide derivatives are synthesized by first converting the C-28 carboxylic acid to a more reactive acyl chloride, typically using oxalyl chloride, followed by reaction with a variety of amines. tandfonline.com This approach has been used to prepare a series of N-substituted amides of this compound. tandfonline.com The synthesis of nitrogen-containing derivatives of oleanolic acid has been achieved through esterification with 2-hydroxyacetic acid, followed by amidation with amines like piperazine (B1678402) and various diamines. nih.gov

The introduction of glycosidic linkages at the C-28 position can also be a valuable strategy, as studies on related triterpenoids have shown that the presence of a sugar moiety can influence biological activity. tandfonline.com

Table 2: Examples of C-28 Modifications of Oleanolic Acid Derivatives

| Modification | Reagents | Resulting Functional Group | Reference |

| Esterification | Iodomethane, K2CO3 | Methyl ester | nih.gov |

| Amidation | Oxalyl chloride, then substituted amines | Amide | tandfonline.com |

| Amidation | 2-hydroxyacetic acid, then various amines | Amide | nih.gov |

| Glycosylation | Not specified | Glycoside | tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Beyond the C-3 and C-28 positions, other sites on the oleanane scaffold can be functionalized to create novel analogues. Modifications to the A-ring and E-ring, as well as at specific carbon atoms like C-2 and C-11, have been explored. rsc.org

For instance, the introduction of substituents at the C-2 position of the A-ring has been investigated. mdpi.commdpi.com This can involve reactions such as condensation with aldehydes to form chalcone-like structures. mdpi.com The E-ring can also be a site for modification, although this is less common than A-ring or C-28 functionalization.

A more recent and less explored strategy involves the dimerization of oleanolic acid molecules. mdpi.com This approach typically involves linking two oleanolic acid units through their C-28 carboxyl groups using a linker molecule. dntb.gov.ua These linkers can be of varying lengths and degrees of saturation. researchgate.net

The resulting oleanolic acid dimers can then be acetylated at their C-3 hydroxyl groups to produce acetylated oleanolic acid dimers (AcOADs). mdpi.comnih.gov The acetylation of these dimers is often carried out using a simple and efficient reaction with acetic anhydride. mdpi.com The synthesis of these dimeric structures represents a significant expansion of the chemical space accessible from oleanolic acid, and these novel compounds have shown interesting biological activities. mdpi.comdntb.gov.ua The joining of two oleanolic acid molecules creates a larger, more complex structure with potentially different pharmacological properties compared to the monomeric parent compound. mdpi.com

Functionalization of Other Positions (e.g., C-11, C-2, A-ring, E-ring)

Biotransformation Approaches for Structural Modification

Biotransformation utilizes microorganisms or isolated enzymes to perform regio- and stereoselective modifications on complex molecules like oleanolic acid, often under mild conditions. mdpi.com This approach provides access to derivatives that can be challenging to obtain through conventional chemical synthesis. Fungi and bacteria have been successfully employed to hydroxylate, oxidize, and otherwise functionalize the oleanolic acid skeleton. mdpi.commdpi.com

Research has shown that various microbial cultures can transform oleanolic acid into multiple hydroxylated metabolites. For instance, the fungus Fusarium lini has been used to produce oxidative metabolites by introducing hydroxyl groups. researchgate.net Similarly, Rhizomucor miehei has been shown to metabolize oleanolic acid into several dihydroxy and hydroxy derivatives. mdpi.com The bacterium Rhodococcus rhodochrous IEGM 757 is capable of catalyzing complex functionalization at the C-5, C-22, and C-23 positions, converting oleanolic acid into a novel dihydroxy derivative of gypsogenic acid over a period of five days. researchgate.netmdpi.com Studies using cell fractions of R. rhodochrous indicate that membrane-bound enzymes are responsible for these conversions. mdpi.com Another bacterial strain, Streptomyces griseus, has been found to catalyze both hydroxylation and the site-selective oxidation of the C-29 methyl group to a carboxylic acid. mdpi.com While these studies primarily use oleanolic acid as the substrate, microbial systems are also capable of processing acetylated precursors, often involving an initial deacetylation step followed by hydroxylation, as has been observed with the structurally similar β-amyrin acetate. researchgate.net

Table 1: Examples of Oleanolic Acid Biotransformation Products

| Microorganism | Substrate | Product(s) | Reference |

|---|---|---|---|

| Fusarium lini | Oleanolic acid | 2α,3β-dihydroxyolean-12-en-28-oic acid; 2α,3β,11β-trihydroxyolean-12-en-28-oic acid | researchgate.net |

| Rhizomucor miehei CECT 2749 | Oleanolic acid | 1β,30-dihydroxy-oleanolic acid; 7β,30-dihydroxy-oleanolic acid; 30-hydroxy-oleanolic acid (Queretaroic acid) | mdpi.com |

| Rhodococcus rhodochrous IEGM 757 | Oleanolic acid | 3β,5α,22α-trihydroxyolean-12-ene-23,28-dioic acid | researchgate.netmdpi.com |

| Streptomyces griseus ATCC 13273 | Oleanolic acid | 3β-hydroxy-olean-12-ene-28,29-dioic acid; 3β,24-dihydroxy-olean-12-ene-28,29-dioic acid; 3β,21β,24-trihydroxy-olean-12-ene-28,29-dioic acid | mdpi.com |

| Bacillus subtilis ATCC 6633 | 3-O-β-D-glucopyranoside of Oleanolic acid | 7β,21β-dihydroxy-olean-12-en-28-oic acid 3-O-β-D-glucopyranoside | mdpi.com |

Advanced Synthetic Methodologies and Chemical Scaffolding

Oleanolic acid and its acetate derivative are highly valued as starting scaffolds for the synthesis of new chemical entities. up.ac.zamdpi.com The inherent structural complexity of the oleanane core provides a unique three-dimensional framework for the development of analogues. up.ac.za Major advancements have focused on modifying the A, C, and E rings, with particular attention to the C-3 hydroxyl and C-28 carboxyl groups. mdpi.com

One advanced strategy involves the dimerization of the oleanolic acid molecule. By using the C-17 carboxyl group as a linking point, two triterpene units can be joined, resulting in novel dimeric structures with potentially altered properties. mdpi.com Subsequent acetylation of these oleanolic acid dimers (OADs) to form AcOADs is a straightforward and economical reaction to further modify the molecules. mdpi.comresearchgate.net

Another productive avenue is the synthesis of hybrid molecules, where oleanolic acid is covalently linked to other established pharmaceutical scaffolds via the C-28 position. up.ac.za This approach aims to combine the structural features of both parent molecules. The synthesis of such hybrids often involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). up.ac.za

Furthermore, a wide array of oleanolic acid analogues has been created through multi-step synthetic sequences. These often begin with simple reactions like esterification of the C-28 carboxyl group with methyl iodide, followed by reduction of the resulting ester with reagents like lithium aluminium hydride (LiAlH4) to yield the corresponding alcohol. nih.gov This alcohol can then serve as a versatile intermediate for further modifications, including reactions with carbon tetrabromide (CBr4), methanesulfonyl chloride (MsCl), or p-nitrobenzoyl chloride. nih.gov The introduction of indole (B1671886) moieties has also been explored, utilizing methods such as the Fischer indolization with substituted phenylhydrazines in refluxing acetic acid. nih.govtandfonline.com A significant achievement in the field has been the synthesis of highly modified derivatives like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) and its methyl ester (CDDO-Me), which represent a class of potent synthetic oleanane triterpenoids. nih.gov

Table 2: Selected Synthetic Derivatives of Oleanolic Acid

| Derivative Class | Synthetic Strategy | Key Reagents/Reactions | Resulting Structure/Modification | Reference |

|---|---|---|---|---|

| Dimer | Dimerization at C-28 | Linking two OA units via the carboxyl group | Oleanolic Acid Dimers (OADs) | mdpi.com |

| Acetylated Dimer | Acetylation | Acetic anhydride | Acetylated Oleanolic Acid Dimers (AcOADs) | mdpi.comresearchgate.net |

| Indole Hybrid | Fischer Indolization | Substituted phenylhydrazines, acetic acid | Indole moiety fused to the OA scaffold | nih.govtandfonline.com |

Molecular Mechanisms of Action in Preclinical Models

Elucidation of Anti-Inflammatory Pathways

Oleanolic acid acetate (B1210297) (OAA) exerts its anti-inflammatory activity by modulating several critical intracellular signaling pathways. nih.gov Research has shown its ability to interfere with cascades that are central to the inflammatory response, including the NF-κB and MAPK pathways. nih.govsquarespace.com Furthermore, OAA has been found to regulate the expression of various pro-inflammatory cytokines and chemokines and to impact Toll-like receptor (TLR) signaling. mdpi.comfrontiersin.org

Inhibition of NF-κB Signaling Cascade

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, and its inhibition is a key aspect of OAA's anti-inflammatory action. squarespace.comnih.gov OAA has been shown to suppress the activation of the NF-κB pathway in response to inflammatory stimuli. nih.govnih.gov

A critical step in the activation of the NF-κB pathway is the phosphorylation of the IκB kinase (IKK) complex, which consists of IKKα and IKKβ subunits. ijbs.com Studies have demonstrated that OAA can directly interact with and suppress the phosphorylation of IKKα/β. nih.govnih.gov This inhibitory action on IKKα/β prevents the subsequent steps in the NF-κB signaling cascade. nih.govresearchgate.net

The phosphorylation of IKKα/β leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. mdpi.com This degradation frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. mdpi.combiomolther.org Research has shown that by inhibiting IKKα/β phosphorylation, OAA effectively suppresses the degradation of IκBα. nih.govresearchgate.net This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB, thereby halting the inflammatory cascade. nih.gov

Downregulation of IKKα/β Phosphorylation

Regulation of Pro-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-8, MCP-1)

A key outcome of the inhibition of NF-κB and MAPK signaling by OAA is the downregulation of pro-inflammatory cytokine and chemokine expression. mdpi.commdpi.com Studies have consistently shown that OAA treatment significantly reduces the expression of several key inflammatory mediators.

In preclinical models, OAA has been demonstrated to inhibit the production of:

Tumor Necrosis Factor-alpha (TNF-α) nih.govwjgnet.com

Interleukin-1beta (IL-1β) mdpi.comnih.gov

Interleukin-6 (IL-6) nih.govwjgnet.com

Interleukin-8 (IL-8) nih.govmdpi.com

Monocyte Chemoattractant Protein-1 (MCP-1) mdpi.commdpi.com

This broad-spectrum inhibition of inflammatory mediators underscores the potential of OAA in mitigating inflammatory conditions. nih.gov

Table 1: Effect of Oleanolic Acid Acetate on Pro-inflammatory Cytokine and Chemokine Expression

Impact on Toll-Like Receptor (TLR) Signaling Pathways, particularly TLR2 and TLR3

Toll-like receptors are crucial for the initiation of the innate immune response by recognizing pathogen-associated molecular patterns. frontiersin.orgnih.gov this compound has been shown to modulate the signaling pathways downstream of TLRs, particularly TLR2 and TLR3. nih.govfrontiersin.org

Research indicates that OAA can inhibit the activation of TLR3-mediated NF-κB signaling. nih.govmdpi.com This is achieved, at least in part, through its interaction with and suppression of IKKα/β. nih.gov In the context of TLR2, OAA has been shown to alleviate neuroinflammation in a mouse model of experimental autoimmune encephalomyelitis by regulating TLR2 signaling. frontiersin.orgnih.govnih.gov This includes the downregulation of TLR2 and its downstream signaling molecules. frontiersin.org

Table 2: Chemical Compounds Mentioned

Effects on Inflammatory Cell Infiltration in In Vivo Models (e.g., Macrophages, T-cells)

This compound (OAA) has been shown to mitigate inflammatory responses by reducing the infiltration of immune cells, particularly macrophages and T-cells, into affected tissues in various in vivo models. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, administration of OAA led to a significant reduction in the infiltration of inflammatory cells and CD68+ macrophages into the spinal cord. nih.govresearchgate.net This effect was associated with the suppression of neuroinflammation and alleviation of clinical symptoms. nih.gov The underlying mechanism appears to involve the modulation of Toll-like receptor (TLR) signaling, as OAA was found to inhibit TLR2 signaling, which is implicated in the activation of infiltrated macrophages and the subsequent production of proinflammatory cytokines. nih.gov

Similarly, studies on oleanolic acid (OA), the parent compound of OAA, have shown that it can reduce macrophage infiltration in the adipose tissue of obese mice, contributing to the improvement of obesity-related inflammation and insulin (B600854) resistance. mdpi.comfrontiersin.org OA was found to inhibit the chemotaxis of macrophages, thereby decreasing their accumulation in adipose tissue. frontiersin.org Furthermore, OA has been reported to reduce interstitial macrophage infiltration in a mouse model of unilateral ureteral obstruction, a model for kidney fibrosis. springermedizin.de In the context of rheumatoid arthritis, OAA has been shown to have a potent inhibitory effect by controlling T-cell immune responses, reducing the proliferation of Th1/Th17 phenotype CD4+ T lymphocytes. researchgate.net

Mechanisms Underlying Anticancer and Cytotoxic Effects

This compound and its parent compound, oleanolic acid, exhibit anticancer and cytotoxic effects through a variety of molecular mechanisms. These include the induction of apoptosis, modulation of cell proliferation and cell cycle arrest, and the perturbation of key oncogenic signaling pathways. researchgate.netnih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov Studies have shown that OAA can induce apoptosis in ovarian and endometrial cancer cells. nih.govnih.gov

The induction of apoptosis by this compound is often mediated through the mitochondrial-dependent pathway. nih.govnih.gov This pathway is characterized by the disruption of the mitochondrial membrane potential (ΔΨm), leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govspandidos-publications.com this compound has been observed to cause a loss of ΔΨm in ovarian (SKOV3) and endometrial (HEC-1A) cancer cells. nih.gov This event is a critical step that triggers the downstream apoptotic cascade. The release of cytochrome c from the mitochondria is another hallmark of this pathway, which has been observed in cells treated with oleanolic acid and its derivatives. nih.govmdpi.comoup.com

The mitochondrial apoptosis pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Oleanolic acid and its acetate derivative have been shown to modulate the expression of these proteins, tipping the balance towards apoptosis. Specifically, treatment with oleanolic acid has been associated with an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane. mdpi.comoup.comnih.gov In NB4 acute promyelocytic leukemia cells, oleanolic acid upregulated the expression of the pro-apoptotic Bax gene while downregulating the anti-apoptotic Bcl-2 gene. spandidos-publications.com Similarly, in gallbladder cancer cells, oleanolic acid induced apoptosis via regulation of the Bcl-2 family. nih.govresearchgate.net

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. This compound has been shown to activate key executioner caspases, including caspase-3 and caspase-7, as well as the initiator caspase-8. nih.gov The activation of caspase-3, in particular, is a common downstream event in oleanolic acid-induced apoptosis and has been observed in various cancer cell lines, including osteosarcoma and B16F-10 melanoma cells. nih.govmdpi.com Cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3 is a final step in apoptosis, and this has also been documented in response to oleanolic acid treatment. nih.govoup.com

Mitochondrial-Dependent Apoptosis Pathways

Modulation of Cell Proliferation and Cell Cycle Arrest

In addition to inducing apoptosis, oleanolic acid and its derivatives can inhibit cancer cell growth by modulating cell proliferation and inducing cell cycle arrest. nih.govplos.org Oleanolic acid has been shown to inhibit the proliferation of various cancer cell lines, including prostate cancer cells and HepG2 human hepatocellular carcinoma cells, in a dose- and time-dependent manner. nih.govspandidos-publications.com

This inhibition of proliferation is often linked to the induction of cell cycle arrest at different phases. For instance, oleanolic acid has been reported to cause G0/G1 phase arrest in prostate cancer cells and gallbladder cancer cells. nih.govmdpi.comnih.gov In other cancer cell lines, such as pancreatic cancer and hepatocellular carcinoma cells, it has been shown to induce S phase and/or G2/M phase arrest. mdpi.com A derivative of oleanolic acid, designated OEOA, was found to induce G1 cell cycle arrest in human leukemia cell lines by upregulating the cyclin-dependent kinase inhibitor p27 and downregulating cyclins and Cdks essential for cell cycle progression. plos.org

Influence on Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, ERK1/2, STAT3)

The anticancer effects of oleanolic acid and its acetate derivative are also attributed to their ability to modulate key oncogenic signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway , a critical regulator of cell growth, proliferation, and survival, is a frequent target. Oleanolic acid and its derivatives act as inhibitors of this pathway in a dose-dependent manner. mdpi.comresearchgate.net Studies have shown that oleanolic acid can reduce the phosphorylation of PI3K and Akt, which are upstream components of the mTOR pathway. mdpi.com In prostate cancer cells, oleanolic acid was found to inhibit cell viability and promote apoptosis by repressing the PI3K/Akt pathway. nih.gov Furthermore, oleanolic acid can inhibit the downstream effector of mTOR, S6K, and its effects on this pathway can be reversed by antioxidants, suggesting a role for reactive oxygen species (ROS) in its mechanism. mdpi.com

The ERK1/2 pathway , part of the mitogen-activated protein kinase (MAPK) signaling cascade, is another target. Oleanolic acid has been shown to inhibit the ERK1/2 signaling pathway. mdpi.complos.org In malignant glioma cells, oleanolic acid suppressed migration and invasion by inactivating the MAPK/ERK pathway. plos.org Conversely, in some contexts, activation of ERK has been implicated in resistance to the pro-apoptotic effects of oleanolic acid. mdpi.com

The STAT3 signaling pathway , which plays a crucial role in tumor cell proliferation, survival, and angiogenesis, is also modulated by oleanolic acid. An oleanolic acid derivative, CDDO-Me, has been shown to inhibit the Janus kinase (JAK)/STAT3 pathway in breast cancer cells. mdpi.com More recently, oleanolic acid was found to suppress the JAK2/STAT3 pathway in colon cancer cells, which in turn reduced cancer cell stemness and reversed chemoresistance. sciopen.com Additionally, oleanolic acid has been identified as an allosteric activator of SHP2, which can hinder Th17 differentiation by inhibiting the activation of STAT3. nih.gov

Table of Research Findings on this compound's Molecular Mechanisms

| Mechanism | Model System | Key Findings | Reference(s) |

| Inflammatory Cell Infiltration | EAE Mouse Model | Reduced infiltration of macrophages and T-cells in the spinal cord. | nih.govresearchgate.net |

| Obese Mice | Reduced macrophage infiltration in adipose tissue. | frontiersin.org | |

| Rheumatoid Arthritis Model | Reduced Th1/Th17 phenotype CD4+ T lymphocyte proliferation. | researchgate.net | |

| Mitochondrial-Dependent Apoptosis | Ovarian and Endometrial Cancer Cells | Loss of mitochondrial membrane potential, release of cytochrome c. | nih.gov |

| Gallbladder Cancer Cells | Induction of apoptosis through the mitochondrial pathway. | nih.gov | |

| Regulation of Bcl-2 Family and Caspases | NB4 Leukemia Cells | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 and -9. | spandidos-publications.com |

| Ovarian and Endometrial Cancer Cells | Activation of caspase-3, -7, and -8. | nih.gov | |

| Cell Cycle Arrest | Prostate and Gallbladder Cancer Cells | G0/G1 phase arrest. | nih.govmdpi.comnih.gov |

| Leukemia Cell Lines | G1 phase arrest via upregulation of p27. | plos.org | |

| PI3K/Akt/mTOR Pathway | Prostate Cancer Cells | Inhibition of PI3K/Akt pathway, leading to apoptosis. | nih.gov |

| Various Cancer Cells | Dose-dependent inhibition of the PI3K/Akt/mTOR pathway. | mdpi.com | |

| ERK1/2 Pathway | Malignant Glioma Cells | Suppression of migration and invasion via inactivation of MAPK/ERK. | plos.org |

| STAT3 Pathway | Colon Cancer Cells | Suppression of JAK2/STAT3 pathway, reducing stemness. | sciopen.com |

| Breast Cancer Cells | Inhibition of JAK/STAT3 pathway by a derivative. | mdpi.com |

Induction of Tumor Suppressor miR-122 Expression

Oleanolic acid, a closely related precursor to this compound, has been shown to exert anti-tumor effects by modulating microRNA (miRNA) expression. Specifically, oleanolic acid can suppress the proliferation of lung carcinoma cells by upregulating miR-122, a known tumor suppressor. oncotarget.comnih.gov This upregulation of miR-122 leads to the downregulation of its target genes, Cyclin G1 (CCNG1) and myocyte enhancer factor 2D (MEF2D), which are involved in cell cycle progression. oncotarget.comnih.gov By targeting the miR-122/CCNG1/MEF2D axis, oleanolic acid effectively induces cell cycle arrest in lung cancer cells. nih.gov Studies have demonstrated that oleanolic acid treatment increases miR-122 abundance in a dose- and time-dependent manner in lung cancer cell lines. nih.govchemscene.com Furthermore, the inhibitory effect of oleanolic acid on cancer cell proliferation is nullified when miR-122 is suppressed, confirming the critical role of this miRNA in the compound's anti-tumor activity. nih.gov In hepatocellular carcinoma (HCC), oleanolic acid has also been found to specifically increase the expression of miR-122, which in turn attenuates the migration and invasion capabilities of HCC cells. nih.gov This effect is associated with an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as β-catenin, N-cadherin, and vimentin, indicating a reversal of the epithelial-to-mesenchymal transition (EMT). nih.gov

Anti-angiogenic Effects in In Vitro and In Vivo Models

This compound demonstrates significant anti-angiogenic properties by inducing apoptosis in endothelial cells and inhibiting the formation of new blood vessels. In vitro, this compound has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs). caymanchem.com This pro-apoptotic effect is a key mechanism underlying its anti-angiogenic activity.

Further studies with the parent compound, oleanolic acid, reveal a direct inhibition of key signaling pathways involved in angiogenesis. Oleanolic acid has been identified as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical receptor in the VEGF signaling pathway that drives angiogenesis. nih.govnih.gov By binding to VEGFR-2, oleanolic acid effectively blocks its activation by VEGF, thereby inhibiting downstream signaling events such as the activation of Erk1/2. nih.gov This inhibition translates to a reduction in VEGF-induced endothelial cell migration, proliferation, and tube formation in HUVECs. nih.govnih.gov

In vivo models have corroborated these findings. Oleanolic acid has been shown to inhibit capillary vessel formation in a Matrigel™ plug assay in mice. caymanchem.com Additionally, in a chick embryo chorioallantoic membrane (CAM) assay, oleanolic acid inhibited angiogenesis in a dose-dependent manner. tandfonline.com Research has also demonstrated its efficacy in mouse models of retinal neovascularization, where it inhibits both developmental and pathological angiogenesis. nih.govnih.gov The anti-angiogenic effects of oleanolic acid are also linked to the suppression of other pro-angiogenic pathways, including the signal transducer and activator of transcription 3 (STAT3) and sonic hedgehog signaling pathways. mdpi.com

Table 1: Summary of Anti-Angiogenic Effects of Oleanolic Acid and its Acetate Form

| Compound | Model System | Key Findings |

|---|---|---|

| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | Induces apoptosis. caymanchem.com |

| This compound | Matrigel™ plug assay (mice) | Inhibits capillary vessel formation. caymanchem.com |

| Oleanolic acid | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibits VEGF-induced VEGFR-2 activation, cell migration, proliferation, and tube formation. nih.gov |

| Oleanolic acid | Chick Chorioallantoic Membrane (CAM) Assay | Inhibits angiogenesis in a dose-dependent manner. tandfonline.com |

| Oleanolic acid | Mouse Retina (in vivo) | Inhibits developmental and pathological angiogenesis. nih.gov |

Neuroprotective Mechanistic Investigations

Amelioration of Oxidative Stress (e.g., Nrf2/HO-1 Pathway)

Oleanolic acid and its derivatives, including the acetate form, exhibit neuroprotective effects by mitigating oxidative stress, largely through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. mdpi.comresearchgate.net This pathway is a critical cellular defense mechanism against oxidative damage. encyclopedia.pub Under conditions of oxidative stress, such as those occurring in ischemic stroke or neurodegenerative diseases, oleanolic acid promotes the nuclear translocation of Nrf2. wjgnet.comnih.gov In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of various antioxidant genes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1), triggering their transcription. nih.gov

Studies have shown that treatment with oleanolic acid leads to an upregulation of HO-1 and NQO1, which in turn reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govmdpi.com This activation of the Nrf2/HO-1 pathway has been observed to protect neuronal cells from oxidative damage and improve neurological outcomes in animal models of subarachnoid hemorrhage and ischemic stroke. nih.govmdpi.com The process involves a decrease in the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm for degradation, thereby allowing Nrf2 to accumulate and exert its protective effects. nih.gov

Inhibition of Neuronal Apoptosis

This compound and its parent compound protect neurons from apoptosis, a form of programmed cell death implicated in various neurological disorders. In models of cisplatin-induced nephrotoxicity, which shares apoptotic pathways with neurotoxicity, this compound treatment significantly reduced the expression of the pro-apoptotic protein Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2 in kidney cells. mdpi.com This modulation of the Bcl-2 family of proteins is a key mechanism for inhibiting the mitochondrial (intrinsic) pathway of apoptosis.

In the context of neuroprotection, oleanolic acid has been shown to attenuate neuronal apoptosis in mouse models of ischemic stroke. nih.govsemanticscholar.org Treatment with oleanolic acid leads to a reduction in TUNEL-positive (apoptotic) cells in the ischemic brain regions. nih.gov This anti-apoptotic effect is linked to the suppression of inflammatory pathways, such as the NLRP3 inflammasome, and the reduction of oxidative stress, which are known triggers of neuronal cell death. nih.govkoreascience.kr By inhibiting the release of pro-inflammatory cytokines and reducing cellular damage, oleanolic acid helps maintain neuronal viability. mdpi.com The compound has also been shown to decrease the expression of Bax and caspases (cleaved caspase-3 and caspase-9) while increasing Bcl-2 levels in neuronal cell models, further confirming its role in preventing apoptosis. mdpi.com

Table 2: Neuroprotective Mechanisms of this compound and Oleanolic Acid

| Mechanism | Model System | Key Molecular Effects |

|---|---|---|

| Amelioration of Oxidative Stress | Subarachnoid Hemorrhage (animal model) | Increases nuclear Nrf2, HO-1, and NQO1; decreases Keap1, ROS, and MDA. nih.gov |

| Ischemic Stroke (animal model) | Reduces oxidative damage and improves neurological function. mdpi.com | |

| Inhibition of Neuronal Apoptosis | Cisplatin-treated kidney cells | Increases Bcl-2; decreases Bax and cleaved caspase-3. mdpi.com |

| Ischemic Stroke (animal model) | Attenuates TUNEL-positive cells; reduces NLRP3 inflammasome activation. nih.gov | |

| OGD/R-treated PC12 cells | Increases Bcl-2; decreases Bax, cleaved caspase-3, and caspase-9. mdpi.com |

Modulation of Neural Stem Cell Proliferation and Differentiation

Oleanolic acid has demonstrated the ability to positively influence the behavior of neural stem cells (NSCs), which is crucial for brain repair and regeneration. wjgnet.commdpi.com In vitro studies have shown that oleanolic acid promotes the proliferation and migration of NSCs in a time- and dose-dependent manner. nih.govnih.gov

Furthermore, oleanolic acid influences the differentiation of NSCs, favoring a neuronal lineage over a glial lineage. wjgnet.commdpi.com This is evidenced by an increased expression of neuron-specific markers such as microtubule-associated protein 2 (MAP2) and βIII-tubulin, and a concurrent decrease in the expression of the astrocyte-specific marker glial fibrillary acidic protein (GFAP) and the NSC marker Nestin. wjgnet.comnih.gov The underlying mechanism for these effects involves the inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK3β) activity. nih.govnih.gov Oleanolic acid increases the phosphorylation of GSK3β at the Ser9 residue, which inactivates the enzyme. This leads to an increase in the expression of active β-catenin, a key downstream effector that promotes NSC proliferation and neuronal differentiation. nih.gov Suppressing this pathway by using a constitutively active form of GSK3β has been shown to negate the positive effects of oleanolic acid on NSCs. nih.gov

Hepatoprotective Mechanistic Studies

Oleanolic acid and its acetate form are well-documented for their hepatoprotective effects against a variety of liver injuries. nih.govpsu.edu The mechanisms behind this protection are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic actions.

A primary mechanism is the enhancement of the liver's endogenous antioxidant defense systems. Similar to its neuroprotective role, oleanolic acid activates the Nrf2/HO-1 signaling pathway in hepatocytes. This activation helps to counteract oxidative stress induced by hepatotoxic agents like carbon tetrachloride (CCl4) and acetaminophen. wjgnet.comnih.gov By activating Nrf2, oleanolic acid increases the expression of protective enzymes, reduces lipid peroxidation, and preserves levels of glutathione (B108866) (GSH), a critical intracellular antioxidant. wjgnet.com

Oleanolic acid also protects the liver by inhibiting inflammation and apoptosis. In models of concanavalin (B7782731) A-induced immune-mediated liver injury, oleanolic acid reduced the release of serum liver enzymes (aminotransferases) and inflammatory factors. nih.gov It achieves this, in part, by activating peroxisome proliferator-activated receptor alpha (PPARα) and downregulating JNK signaling, which collectively attenuate apoptosis and autophagy in hepatocytes. nih.gov Furthermore, oleanolic acid has been shown to protect against CCl4-induced liver damage by preventing the increase in serum alanine (B10760859) aminotransferase and lactate (B86563) dehydrogenase activity. tandfonline.com Some studies suggest that part of this protection stems from the inhibition of cytochrome P450 enzymes, particularly CYP2E1, which are responsible for metabolically activating certain toxins into more harmful substances. tandfonline.compsu.edu

Table 3: Summary of Hepatoprotective Mechanisms of Oleanolic Acid

| Mechanism | Model of Liver Injury | Key Findings |

|---|---|---|

| Antioxidant Effects | Carbon Tetrachloride (CCl4), Acetaminophen | Activates Nrf2/HO-1 pathway, reduces oxidative stress. wjgnet.comnih.gov |

| Anti-inflammatory & Anti-apoptotic | Concanavalin A | Activates PPARα, downregulates JNK signaling, reduces inflammatory factors and apoptosis. nih.gov |

| Inhibition of Toxin Bioactivation | Carbon Tetrachloride (CCl4) | Inhibits expression and activity of Cytochrome P450 2E1. tandfonline.compsu.edu |

| General Hepatoprotection | Ethanol-induced toxicity | Restores levels of hepatotoxic serum marker enzymes. nih.gov |

Modulation of CYP P450 Enzymes

Research into the effects of this compound on cytochrome P450 (CYP) enzymes is less direct than that for its parent compound, oleanolic acid (OA). Studies on oleanolic acid have demonstrated its capacity to modulate the activity of several key human drug-metabolizing CYP enzymes. nih.govnih.govnih.gov In human liver microsomes, oleanolic acid was found to competitively inhibit CYP1A2 and CYP3A4. nih.govnih.gov The inhibitory effect on CYP1A2 is suggested to be linked to its anti-inflammatory and anticancer properties. nih.govnih.gov Furthermore, oleanolic acid is metabolized by CYP isoenzymes, which can affect its bioavailability. nih.gov While acetylated derivatives of oleanolic acid have been noted for better anti-inflammatory responses, specific data detailing the direct modulatory effects of this compound on CYP P450 enzymes are not extensively documented in the reviewed literature. wjgnet.com One study did find that a bacterial P450 enzyme could hydroxylate oleanolic acid. tandfonline.com

Table 1: Inhibitory Effects of Oleanolic Acid (OA) on Human CYP Isoforms This table is based on data for Oleanolic Acid, the parent compound of this compound.

| CYP Isoform | Effect | IC50 (µM) | Ki (µM) | Catalyzed Reaction |

|---|---|---|---|---|

| CYP1A2 | Competitive Inhibition | 143.5 | 74.2 | Phenacetin O-deethylation |

| CYP3A4 | Competitive Inhibition | 78.9 | 41.0 | Midazolam 1-hydroxylation |

| CYP2C19 | Competitive Inhibition* | 119.7 | 80.3 | S-mephenytoin 4'-hydroxylation |

Note: Inhibition of CYP2C19 was observed with Ursolic Acid, an isomer of Oleanolic Acid, in the same study. nih.govnih.gov

Attenuation of Oxidative Stress and Lipid Peroxidation

This compound's role in mitigating oxidative stress is suggested by its documented anti-inflammatory and immunomodulatory activities. frontiersin.org While direct studies on OAA are limited, research on its parent compound, oleanolic acid, provides significant insights. Oleanolic acid has been shown to possess potent antioxidant properties, including the inhibition of lipid peroxidation. teknoscienze.comnih.govnhri.org.tw In preclinical models of CCl4-induced hepatotoxicity, oleanolic acid treatment led to a significant decrease in malondialdehyde (MDA), a key marker of lipid peroxidation, and an increase in the levels of the antioxidant glutathione (GSH) in liver homogenates. nhri.org.tw Similarly, in animal models of ischemic stroke, administration of oleanolic acid reduced lipid peroxidation in the injured brain. biomolther.org These antioxidant effects are believed to contribute to its protective actions against various diseases linked to oxidative stress. nih.govmdpi.com

Influence on Insulin Signaling and Glucose Metabolism in Hepatic Models

The influence of this compound on insulin signaling and glucose metabolism is primarily understood through studies on oleanolic acid. Oleanolic acid has been shown to improve hepatic insulin resistance in obese diabetic mice. nih.gov Its mechanisms include enhancing insulin signaling, inhibiting gluconeogenesis (the production of glucose in the liver), and improving glucose and insulin tolerance. nih.govnih.gov In hepatic models, oleanolic acid can stimulate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which is involved in glucose uptake and fatty acid oxidation. nih.govpatsnap.com It has also been found to repress the activity of glycogen phosphorylase, an enzyme that breaks down glycogen into glucose. nih.gov Furthermore, oleanolic acid can improve hepatic insulin resistance through its combined antioxidant, hypolipidemic, and anti-inflammatory effects. nih.gov Studies indicate that oleanolic acid may suppress hepatic glucose production via the Akt/FoxO1 signaling pathway. researchgate.net These findings suggest that oleanolic acid and its derivatives could modulate key enzymes and pathways in hepatic glucose metabolism. frontiersin.orgmdpi.com

Immunomodulatory Mechanisms (beyond Anti-Inflammation)

This compound demonstrates significant immunomodulatory effects that extend beyond general anti-inflammation, particularly in the context of allergic responses. frontiersin.orgnih.gov These mechanisms involve the direct regulation of key immune cells, such as mast cells, and the modulation of allergic reactions in preclinical animal models.

Impact on Mast Cell Activation and Degranulation

This compound has been shown to directly inhibit the activation and degranulation of mast cells, which are critical events in the initiation of allergic reactions. nih.govnih.gov In in vitro studies using various mast cell types, including the RBL-2H3 cell line, rat peritoneal mast cells, and mouse bone marrow-derived mast cells, OAA effectively inhibited the release of β-hexosaminidase, a marker for degranulation. nih.govnih.gov The underlying mechanism involves the suppression of intracellular signaling pathways. Specifically, OAA was found to reduce the influx of intracellular calcium and inhibit the phosphorylation of phospholipase Cγ (PLCγ) and nuclear factor-κB (NF-κB), which are crucial steps in the mast cell activation cascade. nih.govnih.gov

Regulation of Allergic Responses in Murine Models

In various murine models of allergic disease, this compound has demonstrated a capacity to regulate and attenuate allergic responses. nih.goviaea.org In a mouse model of ovalbumin-induced allergic airway inflammation, oral administration of OAA reduced key features of asthma, such as bronchospasm, immune cell infiltration into the airways, and levels of serum immunoglobulin E (IgE) and G1. nih.govnih.gov OAA treatment also decreased mast cell infiltration in the bronchoalveolar lavage fluid and attenuated systemic anaphylaxis, as evidenced by the suppression of hypothermia and a reduction in serum histamine (B1213489) levels. nih.govresearchgate.net

Furthermore, in murine models of atopic dermatitis and allergic contact dermatitis, OAA attenuated skin lesions, reduced epidermal thickness, and decreased the infiltration of immune cells like mast cells, eosinophils, and CD4+ cells. iaea.org This was accompanied by a reduction in serum levels of IgE, IgG2a, and histamine, as well as decreased gene expression of Th1, Th2, and Th17 cytokines in ear tissue and lymph nodes. iaea.org

Table 2: Effects of this compound (OAA) in Murine Allergic Models

| Allergic Model | Key Findings | Measured Parameters Reduced by OAA |

|---|---|---|

| Ovalbumin-Induced Allergic Airway Inflammation | Attenuated airway inflammation and systemic anaphylaxis. nih.gov | Bronchospasm, immune cell infiltration, serum IgE & IgG1, mast cell infiltration, β-hexosaminidase release, serum histamine, IL-4 levels. nih.govnih.govresearchgate.net |

| Atopic & Allergic Contact Dermatitis | Attenuated skin inflammation and immune reaction. iaea.org | Skin lesions, epidermal thickness, infiltration of mast cells, eosinophils, CD4+ cells, serum IgE, IgG2a, histamine, cytokine gene expression (Th1, Th2, Th17). iaea.org |

Antimicrobial and Antiparasitic Mechanistic Insights

The antimicrobial and antiparasitic activities of this compound and its parent compound have been investigated against various pathogens. nih.govnih.govacs.orguliege.bethieme-connect.comresearchgate.net The primary mechanisms appear to involve the disruption of microbial cell structures and interference with key metabolic processes.

Studies on oleanolic acid have shown it to be effective primarily against Gram-positive bacteria. nih.govacs.org The proposed mechanism involves the inhibition of peptidoglycan metabolism, which disrupts the integrity of the bacterial cell envelope, leading to morphological changes and autolysis. acs.org

Regarding antiparasitic activity, research has explored oleanolic acid and its derivatives against parasites like Leishmania and Trypanosoma. nih.govuliege.beresearchgate.net The acetylation at the 3-O-position, which distinguishes OAA from OA, has shown variable effects on activity. For instance, this structural modification was found to increase the activity of oleanolic acid against one strain of Leishmania amazonensis but decrease it against another. uliege.be This suggests that the efficacy of OAA can be highly species- and strain-dependent. Glycoside derivatives of oleanolic acid have also been shown to inhibit the development of the intestinal parasitic nematode Heligmosomoides polygyrus. nih.govthieme-connect.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Oleanolic acid |

| Ursolic acid |

| Malondialdehyde |

| Glutathione |

| Phenacetin |

| Midazolam |

| S-mephenytoin |

| Ovalbumin |

| Histamine |

| β-hexosaminidase |

| Phospholipase Cγ |

| Nuclear factor-κB |

| Interleukin-4 |

Activity against Bacterial Pathogens (e.g., P. gingivalis, Staphylococcus aureus)

Oleanolic acid, the parent compound of this compound, has demonstrated noteworthy antibacterial properties against a range of oral pathogens. Research has shown its efficacy against Porphyromonas gingivalis, a key bacterium implicated in periodontal disease. mdpi.com In one study, oleanolic acid exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against P. gingivalis. koreascience.krresearchgate.net Another study highlighted that oleanolic acid significantly reduced the proportion of P. gingivalis in oral bacteria in a dose-dependent manner. mdpi.com The mechanism of this antibacterial action is thought to involve the disruption of the bacterial cell envelope through the inhibition of peptidoglycan biosynthesis, leading to altered cell morphology. mdpi.com

With respect to Staphylococcus aureus, including methicillin-resistant strains (MRSA), oleanolic acid and its derivatives have shown significant activity. Oleanolic acid has been reported to have a MIC of 8 µg/mL against methicillin-sensitive S. aureus and 64 µg/mL against MRSA. nih.gov Some derivatives of oleanolic acid have demonstrated even greater potency. For instance, an oleanolic acid-hexane-1,6-diamine (OA-HDA) derivative reduced the MIC₅₀ against MRSA by 87% to 10 µg/mL compared to the parent compound. acs.org The antibacterial mechanism of these compounds is believed to involve damaging the bacterial cell membrane. acs.org

Table 1: Antibacterial Activity of Oleanolic Acid and Its Derivatives

| Compound | Bacterial Strain | MIC/MIC₅₀ | Reference |

|---|---|---|---|

| Oleanolic Acid | Porphyromonas gingivalis | 25 µg/mL (MIC) | koreascience.krresearchgate.net |

| Oleanolic Acid | Staphylococcus aureus (Methicillin-sensitive) | 8 µg/mL (MIC) | nih.gov |

| Oleanolic Acid | Staphylococcus aureus (MRSA) | 64 µg/mL (MIC) | nih.gov |

| Oleanolic acid-hexane-1,6-diamine (OA-HDA) | Staphylococcus aureus (MRSA) | 10 µg/mL (MIC₅₀) | acs.org |

Anti-Leishmania Activity

Oleanolic acid has been investigated for its activity against various Leishmania species, the protozoan parasites responsible for leishmaniasis. It has shown activity against the amastigote stages of Leishmania (L.) infantum and Leishmania (L.) amazonensis. mdpi.com One study reported a higher activity of oleanolic acid against L. infantum with a half-maximal inhibitory concentration (IC₅₀) of 0.999 ± 0.089 μg/mL. mdpi.com Another study found that oleanolic acid was more potent than its isomer against L. infantum amastigotes. mdpi.com The anti-leishmanial effect of oleanane-type triterpenes appears to be dependent on the specific parasite species and strain. mdpi.com Mechanistic studies suggest that oleanolic acid may interact with and inhibit sterol 14-α-demethylase (CYP51), a key enzyme in the parasite's sterol biosynthesis pathway, which is a therapeutic target for leishmaniasis. mdpi.com It has also been observed that the 3β-acetylation of oleanolic acid, which results in this compound, can increase its leishmanicidal activity against certain Leishmania species by approximately fivefold. mdpi.com

Anti-HIV Activity and HIV-1 Protease Inhibition

Oleanolic acid and its derivatives have been identified as having anti-HIV properties. Oleanolic acid itself has been shown to inhibit the replication of HIV-1 in acutely infected H9 cells with a half-maximal effective concentration (EC₅₀) of 1.7 µg/mL. tandfonline.comnih.gov It also inhibits HIV-1 replication in human peripheral blood mononuclear cells (PBMCs) and monocyte/macrophages. tandfonline.comthieme-connect.comresearchgate.net A key mechanism of its anti-HIV action is the inhibition of HIV-1 protease, a critical enzyme for viral maturation and replication. tandfonline.comthieme-connect.comresearchgate.netthieme-connect.com Derivatives of oleanolic acid have been synthesized to enhance this activity. For example, the introduction of a phthaloyl group at the C-3 position significantly increased the inhibition of HIV-1 protease, with IC₅₀ values below 1 μM. nih.gov Another derivative, a 12-keto-type oleanolic acid, demonstrated potent anti-HIV activity and showed synergistic effects when combined with HIV-1 neutralizing antibodies. jst.go.jp

Table 2: Anti-HIV Activity of Oleanolic Acid

| Cellular System | EC₅₀ | Reference |

|---|---|---|

| In vitro infected PBMC | 22.7 µM | tandfonline.comthieme-connect.comresearchgate.net |

| Naturally infected PBMC | 24.6 µM | tandfonline.comthieme-connect.comresearchgate.net |

| Monocyte/Macrophages (M/M) | 57.4 µM | tandfonline.comthieme-connect.comresearchgate.net |

| Acutely infected H9 cells | 1.7 µg/mL | tandfonline.comnih.gov |

Other Mechanistic Explorations

Anti-Diabetic Mechanisms (e.g., Insulin Sensitivity, Glucose Uptake, PTP1B, GLUT-4, ERK1/2-AMPK)

Oleanolic acid and its derivatives have been studied for their potential anti-diabetic effects, which are mediated through multiple mechanisms. A primary mechanism is the enhancement of insulin sensitivity. nih.govresearchgate.netmdpi.com This is partly achieved by inhibiting protein-tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin signaling pathway. nih.govresearchgate.netmdpi.comnih.govdiabetesjournals.orgacs.orgpsu.edu Inhibition of PTP1B leads to improved insulin receptor phosphorylation and subsequent downstream signaling. nih.gov

Furthermore, oleanolic acid promotes glucose uptake in peripheral tissues like muscle and adipose cells. researchgate.netmdpi.com This is associated with the upregulation of glucose transporter type 4 (GLUT-4) expression and its translocation to the cell membrane. researchgate.netnih.gov The activation of the ERK1/2-AMPK signaling axis also contributes to enhanced glucose uptake and fatty acid oxidation. researchgate.netdiabetesjournals.orgjapsonline.comresearchgate.netnih.gov The activation of AMP-activated protein kinase (AMPK) can be triggered by the upstream kinase ERK1/2. diabetesjournals.orgnih.gov

Anti-Atherosclerotic Mechanisms (e.g., LOX-1, ROS, HIF-1α)

Oleanolic acid has demonstrated potential anti-atherosclerotic effects. One of the key mechanisms is the inhibition of the lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). nih.gov By inhibiting LOX-1, oleanolic acid can protect human umbilical vein endothelial cells (HUVECs) from damage. nih.gov Additionally, oleanolic acid helps in mitigating atherosclerosis by reducing the levels of reactive oxygen species (ROS) and hypoxia-inducible factor 1-alpha (HIF-1α). nih.govnih.gov HIF-1α is known to be stabilized under hypoxic conditions within atherosclerotic plaques and can be induced by oxidized LDL, contributing to inflammation and lipid accumulation in macrophages. frontiersin.org

Inhibition of Osteoclast Differentiation (PLCγ2-Ca(2+)-NFATc1 signaling)

This compound has been shown to inhibit osteoclast differentiation, a key process in bone resorption. nih.govacrabstracts.orgwjgnet.commdpi.comresearchgate.net This inhibitory effect is mediated through the downregulation of the phospholipase Cγ2 (PLCγ2)-calcium (Ca²⁺)-nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) signaling pathway. nih.govacrabstracts.orgwjgnet.commdpi.comresearchgate.net Specifically, this compound significantly inhibits the phosphorylation of PLCγ2, which in turn suppresses the oscillation of intracellular Ca²⁺ ions. nih.govacrabstracts.org This disruption of calcium signaling prevents the activation and nuclear translocation of NFATc1, a master regulator of osteoclastogenesis. nih.govacrabstracts.org As a result, the differentiation of bone marrow macrophages into mature osteoclasts is impeded. nih.gov

Inhibition of Human Carboxylesterase 1 (hCE1) Activity

This compound, also known as 3β-O-acetyl-olean-12-en-28-oic acid, has been investigated in preclinical models for its potential to inhibit human carboxylesterase 1 (hCE1). This enzyme is a key serine hydrolase primarily found in the liver and adipocytes, where it plays a significant role in the metabolism of a wide array of ester-containing drugs and endogenous compounds. nih.gov The inhibitory activity of this compound against hCE1 has been explored within the context of structure-activity relationship (SAR) studies aimed at developing potent and selective hCE1 inhibitors from natural triterpenoids like oleanolic acid. nih.govfrontiersin.org

Research involving the screening of natural triterpenoids identified oleanolic acid (OA) as a potent inhibitor of hCE1. nih.govfrontiersin.org This led to the synthesis and evaluation of a series of OA derivatives to determine how chemical modifications influence inhibitory activity and selectivity. nih.gov One of these derivatives was this compound (referred to as compound 19 in a key study), which was synthesized by treating oleanolic acid with acetic anhydride (B1165640) in pyridine (B92270). nih.gov

The inhibitory effects of this compound on hCE1 were quantitatively assessed and compared to the parent compound, oleanolic acid. In these preclinical assays, oleanolic acid demonstrated a strong inhibitory effect on hCE1, with a reported IC₅₀ value of 0.28 µM. nih.govfrontiersin.org When the hydroxyl group at the C-3 position of oleanolic acid was acetylated to form this compound, the resulting compound showed a decrease in inhibitory potency against hCE1, with an IC₅₀ value of 1.13 µM. nih.gov

These findings are part of a broader investigation into the SAR of oleanane-type triterpenes. nih.govnih.gov The studies concluded that while modifications at the C-3 hydroxyl group are generally well-tolerated and can influence activity, the free carboxyl group at the C-28 position is crucial for potent hCE1 inhibition. nih.govnih.gov Any modifications to this C-28 carboxyl group, such as esterification, were found to be detrimental to the inhibitory activity against hCE1. nih.govnih.gov

The table below summarizes the comparative inhibitory activity of Oleanolic Acid and this compound against hCE1 based on the research findings.

Inhibitory Activity of Oleanolic Acid and its Acetate Derivative on hCE1

| Compound | IC₅₀ (µM) against hCE1 | Fold Change vs. Oleanolic Acid |

|---|---|---|

| Oleanolic Acid | 0.28 | - |

Data sourced from Zou et al., 2017. nih.gov

Structure Activity Relationship Sar Studies of Oleanolic Acid Acetate and Its Derivatives

Impact of Acetyl Group at C-3 on Biological Activities

The acetylation of the hydroxyl group at the C-3 position of oleanolic acid to form oleanolic acid acetate (B1210297) is a key modification that can significantly alter its biological profile. This seemingly simple modification of converting the C3-OH to an acetyl group can have varied effects depending on the biological activity being assessed. semanticscholar.org

The presence of the acetyl group at C-3 can enhance the lipophilicity of the molecule. mdpi.com This increased lipophilicity can facilitate the compound's ability to cross cell membranes, a critical factor for reaching intracellular targets. tandfonline.com For instance, the acetylation of the C3-OH group has been reported to be unfavorable for the anticancer potential of some oleanolic acid derivatives. semanticscholar.org However, other studies have shown that this modification can be beneficial. semanticscholar.org For example, an acetylated derivative of oleanolic acid methyl ester demonstrated anti-inflammatory effects. nih.gov

In the context of antioxidant activity, the 3-hydroxyl group is considered an important "antioxidant handle." mdpi.com Its modification can modulate the molecule's hydrogen-donating ability and solubility, thereby influencing its antioxidant capacity. mdpi.com The acetyl group in 3-acetyl oleanolic acid may facilitate proton release, potentially through transient hydrolysis to acetic acid, and its increased lipophilicity can aid in interactions with radicals. mdpi.com

Furthermore, in studies of oleanolic acid derivatives as inhibitors of human carboxylesterase 1 (hCE1), the replacement of the C-3 hydroxyl group with an ethyl ester group (as in the acetate form) led to an increase in inhibitory effects and considerable selectivity for hCE1 over hCE2. frontiersin.org This suggests that modifications at the C-3 position are a viable strategy for developing potent and selective enzyme inhibitors. frontiersin.org

The impact of the C-3 acetyl group is summarized in the table below:

| Biological Activity | Impact of C-3 Acetylation | Reference |

| Anticancer | Can be unfavorable, but some studies show benefits. | semanticscholar.org |

| Anti-inflammatory | Demonstrated anti-inflammatory effects in some derivatives. | nih.gov |

| Antioxidant | Modulates hydrogen-donating ability and lipophilicity. | mdpi.com |

| Enzyme Inhibition (hCE1) | Increased inhibitory effects and selectivity. | frontiersin.org |

Influence of C-28 Modifications (Esters, Amides) on Efficacy

The carboxyl group at the C-28 position of oleanolic acid is a primary site for chemical modification, and its transformation into esters and amides has been extensively explored to enhance therapeutic efficacy. mdpi.comnih.gov These modifications can significantly impact the compound's pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. nih.govmdpi.com

SAR studies have consistently shown that derivatives of oleanolic acid with structural modifications at the C-28 carboxyl group, forming either esters or amides, often exhibit significantly increased antitumor activity. mdpi.comnih.govmdpi.com The introduction of an amide at C-28 is often considered to have a more positive effect on the pharmaceutical properties of the modified molecule than its modification into an ester. researchgate.net For instance, among amide derivatives, morpholides and imidazolides have been identified as potentially effective anticancer agents. researchgate.net

In a study evaluating semi-synthetic ester and amide derivatives of oleanolic acid, amide derivatives showed 16-53 times more selective activity against a human lung cancer cell line compared to the parent compound. researchgate.net Specifically, the cytotoxicity of amide derivatives against lung cancer cells was observed to increase with the lengthening of the carbon chain in the amide side chain from three to eight atoms. researchgate.net